Erigeside I

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Erigeside I is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the leaves of Erigeron breviscapus using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Erigeside I primarily undergoes oxidation and reduction reactions due to its phenolic structure. It can also participate in glycosylation and hydrolysis reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize this compound.

Reduction: Reducing agents such as sodium borohydride can reduce the compound.

Glycosylation: Enzymatic glycosylation can occur in the presence of glycosyltransferases.

Hydrolysis: Acidic or basic conditions can hydrolyze this compound to its aglycone and sugar components.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Hydrolysis: Aglycone and glucose.

Scientific Research Applications

Erigeside I has a wide range of applications in scientific research:

Chemistry: Used as a standard for studying phenolic compounds and their antioxidant properties.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for potential therapeutic effects in neuroprotection, cardiovascular health, and anti-inflammatory properties.

Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.

Mechanism of Action

Erigeside I exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects. This action helps in reducing oxidative stress and inflammation, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

Erigeside II: Another phenolic glucoside isolated from Erigeron breviscapus with similar antioxidant properties.

Scutellarin: A flavonoid glycoside with potent antioxidant and anti-inflammatory effects.

Quercetin: A well-known flavonoid with strong antioxidant activity.

Uniqueness: Erigeside I is unique due to its specific glycosidic linkage and the presence of a caffeoyl moiety, which enhances its antioxidant capacity compared to other similar compounds. Its ability to scavenge a wide range of free radicals makes it particularly effective in reducing oxidative stress .

Biological Activity

Erigeside I, a compound isolated from the plant Erigeron breviscapus, has garnered attention for its diverse biological activities, particularly as a free radical scavenger . This article explores the compound's properties, mechanisms of action, and relevant research findings.

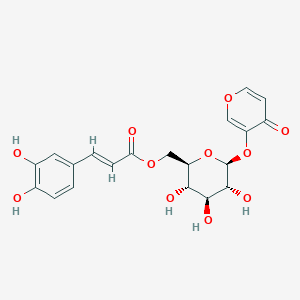

- Molecular Formula : CHO

- Molecular Weight : 436.366 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 807.0 ± 65.0 °C at 760 mmHg

- Flash Point : 286.5 ± 27.8 °C

This compound is characterized by its unique structure, which includes multiple hydroxyl groups contributing to its antioxidant properties. The compound has been identified as a potent free radical scavenger, making it valuable in various therapeutic applications .

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A study conducted by Li et al. (2012) utilized an online HPLC-ABTS/DPPH assay to confirm the scavenging efficacy of this compound against various free radicals .

| Study | Methodology | Findings |

|---|---|---|

| Li et al., 2012 | HPLC-ABTS/DPPH assay | This compound demonstrated strong free radical scavenging activity, indicating potential therapeutic benefits in oxidative stress-related conditions. |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, experiments on RAW264.7 macrophage cells demonstrated that treatment with this compound reduced nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation, suggesting a regulatory effect on inducible nitric oxide synthase (iNOS) .

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Park et al., 2020 | RAW264.7 macrophages | LPS + this compound | Decreased NO production and iNOS expression |

Toxicological Assessment

A comprehensive toxicological assessment was performed on this compound to evaluate its safety profile. In a study involving Sprague-Dawley rats, various doses of the compound were administered over a 90-day period. The results indicated no significant adverse effects on body weight or organ function, suggesting that this compound is safe for prolonged use at therapeutic doses .

Clinical Applications

The antioxidant and anti-inflammatory properties of this compound make it a candidate for clinical applications in treating conditions such as:

- Neurodegenerative Diseases : Due to its ability to reduce oxidative stress.

- Chronic Inflammatory Disorders : As a potential agent to modulate inflammatory responses.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and measurable research question for studying Erigeside I?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or unexplored applications). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound modulate [specific biological pathway] in [cell/organism model], and how does this compare to [existing compound] in terms of [efficacy/toxicity]?" Ensure the question is narrow enough to avoid "sprawling investigations" but broad enough to permit robust data collection . Test the question’s feasibility by evaluating access to primary data (e.g., assays) or secondary sources (e.g., peer-reviewed studies on analogous compounds).

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Step 1 : Use interdisciplinary databases (e.g., PubMed, Scopus) with Boolean terms: "this compound" AND ("synthesis" OR "pharmacokinetics" OR "mechanism of action").

- Step 2 : Prioritize studies with rigorous experimental designs (e.g., controlled trials, dose-response analyses).

- Step 3 : Map contradictions, such as conflicting results on bioavailability, into a table for gap analysis:

| Study | Methodology | Key Finding | Contradiction |

|---|---|---|---|

| A (2022) | In vitro assay | High efficacy at 10µM | No toxicity reported |

| B (2023) | In vivo model | Toxicity at 5µM | Efficacy lower than Study A |

Cite frameworks from and to ensure systematic evaluation .

Q. What experimental designs are suitable for preliminary investigations of this compound’s bioactivity?

- Methodological Answer : Start with in vitro assays (e.g., cell viability assays) to establish baseline efficacy/toxicity. Use dose-response curves to identify IC50 values. For reproducibility:

- Include positive/negative controls (e.g., a known inhibitor for comparison).

- Replicate experiments across ≥3 biological replicates.

Refer to quasi-experimental designs in , which emphasize pretest-posttest frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?

- Methodological Answer :

- Approach 1 : Conduct multi-omics studies (e.g., transcriptomics + proteomics) to identify convergent pathways affected by this compound. Compare results across models (e.g., murine vs. human cell lines).

- Approach 2 : Perform meta-analyses of existing data using tools like RevMan to quantify heterogeneity. Adjust for variables such as dosage or exposure duration .

- Example : If Study A reports this compound as an antioxidant while Study B identifies pro-oxidant effects, evaluate pH-dependent activity or tissue-specific responses through redox potential assays.

Q. What methodologies optimize the synthesis and purification of this compound for reproducibility?

- Methodological Answer :

- Step 1 : Use Design of Experiments (DoE) to test reaction parameters (e.g., temperature, solvent polarity). For example:

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 50–90°C | 70°C | 22% |

| Catalyst | A/B/C | Catalyst B | 15% |

- Step 2 : Validate purity via HPLC-MS and NMR, referencing protocols in for chemical characterization .

- Step 3 : Publish detailed synthetic protocols in open-access repositories to enhance reproducibility.

Q. How can interdisciplinary approaches (e.g., computational + experimental) enhance this compound research?

- Methodological Answer :

- Computational : Perform molecular docking to predict this compound’s binding affinity with target proteins (e.g., using AutoDock Vina). Validate findings with SPR (Surface Plasmon Resonance) assays.

- Experimental : Integrate metabolomics to identify off-target effects, aligning with ’s guidance on mixed-methods data integration .

- Case Study : A 2024 study combined MD simulations (molecular dynamics) with in vivo pharmacokinetics to explain this compound’s poor oral bioavailability, leading to nanoparticle-based delivery solutions.

Q. What frameworks address ethical and methodological challenges in this compound’s translational research?

- Methodological Answer :

- Ethical : Follow BRIDGE Guidelines () to involve stakeholders (e.g., clinicians, patients) in defining research priorities .

- Methodological : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For instance, deposit raw spectral data in platforms like MetaboLights.

- Statistical : Address small sample sizes in preclinical studies via Bayesian hierarchical models, which improve generalizability .

Q. Data Analysis & Validation

Q. How should researchers design assays to minimize bias in this compound’s efficacy studies?

- Methodological Answer :

- Blinding : Use double-blinded protocols for treatment allocation and data analysis.

- Randomization : Assign subjects to control/treatment groups via block randomization.

- Endpoint Selection : Predefine primary endpoints (e.g., tumor size reduction) and secondary endpoints (e.g., cytokine levels) to avoid p-hacking .

Q. What statistical methods are robust for analyzing nonlinear dose-response relationships in this compound studies?

- Methodological Answer :

- Model Selection : Use four-parameter logistic (4PL) regression for sigmoidal curves. Compare with non-parametric models (e.g., LOESS) if data violates normality.

- Software : Implement analysis in R (drc package) or GraphPad Prism.

- Validation : Apply bootstrapping to estimate confidence intervals for EC50/IC50 values .

Q. Tables for Methodological Reference

Table 1 : Comparison of Analytical Techniques for this compound Characterization

| Technique | Application | Pros | Cons |

|---|---|---|---|

| HPLC-MS | Purity analysis | High sensitivity | Costly equipment |

| NMR | Structural elucidation | Atomic-level detail | Requires pure samples |

| SPR | Binding affinity | Real-time kinetics | Limited throughput |

| Pitfall | Solution |

|---|---|

| Low reproducibility | Publish raw data + detailed protocols |

| Contradictory mechanisms | Cross-validate with orthogonal assays |

| Ethical concerns | Engage ethics boards early in study design |

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSHBHNICRSDA-ROGMSIAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.